Pevonedistat Hydrochloride Pevonedistat Hydrochloride Pevonedistat, also known as MLN-4924 and TAK-924, is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. NAE inhibitor MLN4924 binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP).
Brand Name: Vulcanchem
CAS No.: 1160295-21-5
VCID: VC0539068
InChI: InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1
SMILES: C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl
Molecular Formula: C21H26ClN5O4S
Molecular Weight: 480.0 g/mol

Pevonedistat Hydrochloride

CAS No.: 1160295-21-5

Cat. No.: VC0539068

Molecular Formula: C21H26ClN5O4S

Molecular Weight: 480.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pevonedistat Hydrochloride - 1160295-21-5

CAS No. 1160295-21-5
Molecular Formula C21H26ClN5O4S
Molecular Weight 480.0 g/mol
IUPAC Name [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride
Standard InChI InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1
Standard InChI Key HJKDNNXKYODZJI-BVMPOVDASA-N
Isomeric SMILES C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl
SMILES C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl
Canonical SMILES C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl
Appearance Solid powder

Chemical Properties and Structure

Pevonedistat hydrochloride belongs to a class of small molecule inhibitors with specific activity against the NEDD8 pathway. The compound has a molecular formula of C₂₁H₂₅N₅O₄S with a corresponding molar mass of 443.52 g/mol . As an AMP mimetic, the chemical structure of pevonedistat enables it to interact with and inhibit the NEDD8-activating enzyme through a unique mechanism that fundamentally disrupts protein neddylation processes .

The structural characteristics of pevonedistat allow it to specifically target the NAE enzyme, forming a covalent adduct with NEDD8 in the catalytic pocket. This specificity is critical to its therapeutic application, as it enables targeted disruption of cancer-supporting cellular processes while potentially minimizing off-target effects on healthy tissues . The hydrochloride salt form improves the compound's solubility characteristics, which is particularly important for its administration as an intravenous formulation in clinical applications .

From a pharmacological perspective, pevonedistat's structure supports its function as a mechanism-based inhibitor, allowing it to create a stable covalent NEDD8-pevonedistat adduct that effectively blocks subsequent enzymatic reactions necessary for protein neddylation . This structural functionality forms the foundation of its therapeutic potential in oncology.

Clinical Development and Therapeutic Applications

Pevonedistat hydrochloride has undergone extensive clinical investigation across multiple cancer types, demonstrating promising activity both as monotherapy and in combination with standard-of-care agents. The clinical development program began with four phase 1 studies evaluating single-agent pevonedistat at doses ranging from 25 to 278 mg/m² in patients with various malignancies .

The compound has shown notable antitumor activities across a diverse range of tumor cell lines, including both solid tumors (colon, lung) and hematological malignancies (myeloma, lymphoma) . This broad spectrum of activity reflects the fundamental role of the NEDD8 pathway in cancer cell survival and proliferation across different cancer types.

Current clinical development has focused particularly on hematological malignancies. Pevonedistat is in phase II clinical trials for the treatment of acute myeloid leukemia, chronic myelomonocytic leukemia, and myelodysplastic syndromes . Additionally, phase I trials have explored its use in acute lymphoblastic leukemia . The ability of pevonedistat to cross the blood-brain barrier, combined with its reported low toxicity and clinical efficacy in other cancers, has also generated interest in its potential application for glioblastomas .

Beyond traditional cancer indications, a single institution trial with two cohorts has been designed to test the efficacy of pevonedistat as a single agent in patients with neurofibromatosis type 2 (NF2), demonstrating the expanding scope of potential applications for this novel agent .

Combination therapy approaches have been a significant focus of clinical development, with studies evaluating pevonedistat in conjunction with various standard-of-care agents including docetaxel, carboplatin plus paclitaxel, and azacitidine . These combination strategies aim to exploit potential synergistic effects and overcome resistance mechanisms that might limit the efficacy of single-agent therapy.

Safety ParameterFrequencyPercentage
Treatment-emergent adverse events82 events80.0% of patients
Drug-related adverse events14 events45.0% of patients
Grade ≥3 adverse events17 events35.0% of patients
Events leading to dose modification0 events0% of patients

Long-term safety data and the safety profile in specific patient populations (such as those with hepatic impairment) represent areas where additional research may be needed to fully characterize the risk-benefit profile of pevonedistat hydrochloride.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :